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Abstract
Carboxyamidotriazole (CAI) is a synthetic, orally bioavailable small molecule that functions as

a non-selective calcium channel blocker.[1][2] Initially investigated for its anti-parasitic

properties, CAI has demonstrated significant cytostatic, anti-angiogenic, and anti-metastatic

activities in a broad range of preclinical cancer models.[3][4] Its primary mechanism of action

involves the inhibition of non-voltage-operated calcium channels, which disrupts calcium-

mediated signal transduction pathways crucial for cell proliferation and angiogenesis.[1][5][6]

This technical guide provides a comprehensive overview of the preclinical pharmacology of

CAI, summarizing key findings on its mechanism of action, in vitro and in vivo efficacy, and

relevant experimental protocols to inform ongoing research and drug development efforts.

1.-Mechanism-of-Action
CAI exerts its anti-tumor effects through the modulation of intracellular calcium ([Ca2+]i)

homeostasis and the downstream signaling cascades. The core mechanism involves the

inhibition of calcium influx, which in turn affects multiple pathways critical for tumor growth and

survival.

1.1-Inhibition-of-Calcium-Influx
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CAI is a potent inhibitor of transmembrane calcium influx, particularly targeting non-voltage-

operated calcium channels.[1][5] It blocks store-operated calcium entry (SOCE), a process

activated upon the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).

[7][8] A key component of SOCE is the Orai1 channel, which CAI has been shown to block.[9]

This disruption of calcium entry has been observed in various cell types, including endothelial

and cancer cells.[3][7]

Primary Target: Non-voltage-operated calcium channels, including Store-Operated Calcium

(SOC) channels (e.g., Orai1).[1][8][9]

Secondary Effects: CAI also blocks L-type and T-type voltage-gated calcium channels at

micromolar concentrations.[2]

1.2-Modulation-of-Signaling-Pathways
By attenuating the influx of calcium, CAI disrupts a multitude of downstream signaling pathways

that are dependent on calcium as a second messenger. This leads to a cascade of anti-

proliferative and anti-angiogenic effects.

VEGF-Signaling: CAI inhibits the signaling cascade induced by Vascular Endothelial Growth

Factor-A (VEGF-A).[6] It blocks the VEGF-A-induced rise in intracellular calcium, which is

necessary for endothelial cell proliferation.[6] This leads to the inhibition of nitric oxide

synthase (NOS) activity and a subsequent decrease in the production of nitric oxide (NO)

and VEGF itself.[10][11]

PI3K/mTOR-Pathway: In ovarian carcinoma cells, CAI has been shown to inhibit SOCE,

leading to the deactivation of mTORC1 and a subsequent down-regulation of the anti-

apoptotic protein Mcl-1.[8]

Other-Pathways: CAI has also been reported to inhibit signaling via pathways involving

fibroblast growth factor (FGF), integrin, platelet-derived growth factor (PDGF), and Wnt-

Norrin.[9] Furthermore, it can down-regulate the expression of matrix metalloproteinase-2

(MMP-2), c-fos, and HIF-1α.[9][11]

The following diagram illustrates the primary mechanism of action of CAI, focusing on its role in

inhibiting calcium influx and the consequent effects on the VEGF signaling pathway.
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Caption: Mechanism of Carboxyamidotriazole (CAI) Action.

2.-In-Vitro-Studies
A substantial body of in vitro research has characterized the anti-proliferative and anti-

angiogenic effects of CAI across a variety of cell lines. The primary effect observed is cytostatic

rather than cytotoxic.[4][12]

2.1-Anti-Proliferative-Activity
CAI demonstrates dose-dependent inhibition of cell growth in numerous cancer cell lines. The

50% inhibitory concentrations (IC50) typically fall within the low micromolar range.

Table-1:-IC50-Values-of-CAI-in-Various-Cell-Lines
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Cell Line Cancer Type IC50 Value Reference

DU-145, PPC-1,
PC3, LNCaP

Prostate Cancer 10-30 µM [12]

HEK-293 Embryonic Kidney 1.6 µM [7]

FaDu, EVSCC17M
Squamous Cell

Carcinoma
13 µM, 15 µM [2]

HUVEC
Human Umbilical Vein

Endothelial
1 µM [2]

GH3 (L-type

channels)
Rat Pituitary Cancer 0.5 µg/mL [2]

GH3 (T-type

channels)
Rat Pituitary Cancer 1.5 µg/mL [2]

| HeLa | Cervical Cancer | 0.06 µg/mL |[2] |

2.2-Anti-Angiogenic-and-Anti-Invasive-Activity
CAI effectively inhibits key processes in angiogenesis, including endothelial cell proliferation,

migration, and tube formation.

Endothelial-Cell-Proliferation: CAI inhibits the proliferation of human aortic endothelial cells

(HAECs) in a dose-dependent manner at concentrations from 0.25 to 12.0 µg/ml.[10][11]

Invasion: In vitro invasion of prostate cancer cells (DU-145, PC3, PPC-1) through Matrigel

was reduced by approximately 60-70% with 10 µM CAI.[12]

Gene-Expression: Treatment of HAECs with CAI resulted in a dose-dependent decrease in

the expression and secretion of both Nitric Oxide Synthase (NOS) and VEGF.[10][11]

3.-In-Vivo-Studies
Preclinical in vivo studies have confirmed the anti-tumor and anti-angiogenic efficacy of CAI in

various animal models.
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3.1-Anti-Tumor-and-Anti-Metastatic-Activity
Oral administration of CAI has been shown to inhibit tumor growth and metastasis in xenograft

models.

Liver-Metastases: In a B16F1 melanoma mouse model, oral CAI treatment significantly

reduced the volume of liver metastases by a factor of 8.[13]

Choroidal-Neovascularization: In a mouse model of choroidal neovascularization, a single

intravitreal injection of a 1 µg CAI nanoparticle formulation significantly decreased the

neovascular volume to 25% of the saline control on day 7 and 30% on day 14.[9][14]

3.2-Anti-Angiogenic-Activity
In vivo studies have provided direct evidence of CAI's ability to inhibit tumor-associated

angiogenesis.

Table-2:-In-Vivo-Anti-Angiogenic-Effects-of-CAI

Model Finding Quantitative Data Reference

B16F1 Melanoma
Liver Metastases

Decreased
vascular volume
within metastases

Reduced by at
least a factor of
two

[13]

Rat Aortic Ring Assay
Inhibition of new

microvessel formation

Dose-dependent

inhibition (0.25-12.0

µg/ml)

[10][11]

| Chicken Chorioallantoic Membrane (CAM) | Inhibition of angiogenesis | Effective at 20 µM |[2]

|

The following diagram illustrates a typical workflow for preclinical evaluation of an anti-

angiogenic agent like CAI.
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Caption: General Preclinical Evaluation Workflow for CAI.

4.-Pharmacokinetics-and-Formulations
CAI is an orally active agent, but its absorption can be variable and its bioavailability is

relatively low due to its hydrophobic nature.[3][15]

Absorption: Peak plasma concentrations are typically reached 2.4 +/- 1.5 hours after oral

administration of a gelatin capsule formulation.[16]

Formulation-Development: To improve its pharmacokinetic profile, a salt form,

Carboxyamidotriazole Orotate (CTO), was developed.[15] In rat models, CTO

demonstrated faster absorption, higher Cmax, and an increased area under the curve (AUC)

compared to the parent CAI compound, while maintaining a similar elimination half-life.[3][15]
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Polymeric nanoparticle formulations (CAI-PLGA) have also been developed for sustained

local delivery, such as for intravitreal injections in ocular diseases.[9][14]

Table-3:-Comparative-Pharmacokinetics-of-CAI-and-CTO-in-Rats-(Intravenous)

Parameter CAI-Orotate (CTO) CAI Reference

Elimination Half-life
(hr)

4.1 ± 0.06 2.41 ± 0.01 [3]

| AUC (ng-hr/mL) | 22272 ± 743 | 14748 ± 783 |[3] |

5.-Experimental-Protocols
This section provides an overview of the methodologies used in key preclinical studies of CAI.

5.1-Cell-Proliferation-Assay-(MTT-Assay)
Objective: To determine the cytostatic/cytotoxic effect of CAI on cancer cell lines.

Protocol:

Cells (e.g., human transitional cancer cells) are seeded in 96-well plates and allowed to

adhere overnight.[17]

Cells are treated with various concentrations of CAI (e.g., 10 µM) or vehicle control for

specified time points (e.g., 24, 48, 72 hours).[17]

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution is added to each well and incubated to allow for formazan crystal formation by

metabolically active cells.

The formazan crystals are solubilized with a solvent (e.g., DMSO).

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570

nm) to quantify cell viability.[17]

5.2-In-Vitro-Invasion-Assay-(Matrigel-Chamber)
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Objective: To assess the effect of CAI on the invasive potential of cancer cells.

Protocol:

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) are coated with

Matrigel, a basement membrane matrix.

Cancer cells (e.g., DU-145) are seeded in the upper chamber in serum-free media

containing CAI (e.g., 10 µM) or vehicle control.[12]

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine

serum).

The chambers are incubated for a set period (e.g., 24-48 hours) to allow for cell invasion

through the Matrigel and membrane.

Non-invading cells on the upper surface of the membrane are removed.

Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted

under a microscope. The percentage of invasion is calculated relative to the control.[12]

5.3-In-Vivo-Choroidal-Neovascularization-(CNV)-Model
Objective: To evaluate the anti-angiogenic efficacy of CAI in an in vivo model of ocular

neovascularization.

Protocol:

Induction: Anesthesia is administered to mice. Laser photocoagulation is used to rupture

Bruch's membrane in the retina, inducing a wound-healing response that leads to

choroidal neovascularization.[9][14]

Treatment: Immediately following laser induction, a single intravitreal injection (e.g., 2 µL

volume) of the CAI formulation (e.g., CAI-PLGA nanoparticles at 1 µg), vehicle control, or

a positive control (e.g., aflibercept) is administered.[9][14]

Evaluation: At specified time points (e.g., day 7 and day 14), the volume of the CNV

lesions is quantified using imaging techniques such as optical coherence tomography
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(OCT).[9][14]

Analysis: The CNV volume in the treated groups is compared to the vehicle control group

to determine the percentage of inhibition.

6.-Conclusion
Carboxyamidotriazole is a signal transduction inhibitor with a well-documented preclinical

profile characterized by potent anti-proliferative and anti-angiogenic activities. Its primary

mechanism, the inhibition of calcium influx, leads to the disruption of multiple signaling

pathways essential for tumor growth, invasion, and neovascularization. While its oral

bioavailability presents a challenge, formulation advancements such as the orotate salt (CTO)

and nanoparticle delivery systems have shown promise in improving its pharmacokinetic

properties. The extensive preclinical data support the continued investigation of CAI and its

analogs as cytostatic anti-cancer agents, particularly in combination with other therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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